acetic acid

Catalog No.
S1487728
CAS No.
1563-80-0
M.F
C2H4O2
M. Wt
61.045 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
acetic acid

CAS Number

1563-80-0

Product Name

acetic acid

IUPAC Name

acetic acid

Molecular Formula

C2H4O2

Molecular Weight

61.045 g/mol

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1

InChI Key

QTBSBXVTEAMEQO-OUBTZVSYSA-N

SMILES

CC(=O)O

Synonyms

[2-13C]Acetic Acid;

Canonical SMILES

CC(=O)O

Isomeric SMILES

[13CH3]C(=O)O

Isotope-Labeled Tracer for Metabolic Studies:

Acetic acid-2-<sup>13</sup>C is a valuable tool in scientific research, particularly in the field of metabolism. It is an isotope-labeled molecule, meaning one of its carbon atoms is replaced with a heavier isotope, carbon-13 (<sup>13</sup>C), instead of the more common carbon-12 (<sup>12</sup>C) . This substitution allows scientists to track the fate of the molecule within a biological system by monitoring the presence and position of the <sup>13</sup>C isotope using techniques like nuclear magnetic resonance (NMR) spectroscopy .

Applications in Cellular Metabolism:

  • Fatty Acid Synthesis: Acetic acid-2-<sup>13</sup>C can be used to study the de novo synthesis of fatty acids in cells. By adding this labeled molecule to a cell culture, researchers can track its incorporation into newly formed fatty acids and identify the specific pathways involved in their synthesis .
  • Glucose Metabolism: This isotope-labeled molecule can also be employed to investigate glucose metabolism, particularly the citric acid cycle (TCA cycle), which plays a crucial role in cellular energy production. By feeding cells with labeled acetic acid, scientists can monitor its entry into the TCA cycle and determine the efficiency of energy generation .
  • Mitochondrial Function: Studies employing acetic acid-2-<sup>13</sup>C can shed light on mitochondrial function, as the mitochondria are the primary site of both fatty acid synthesis and the TCA cycle. By assessing the fate of the labeled molecule within these organelles, researchers can gain insights into their metabolic activity and potential dysfunction .

Additional Applications:

Beyond its role in metabolic studies, acetic acid-2-<sup>13</sup>C finds applications in other areas of scientific research, including:

  • Drug Discovery: This labeled molecule can be used to track the metabolism of drug candidates within an organism, aiding in the development of new medications .
  • Environmental Studies: Researchers can utilize acetic acid-2-<sup>13</sup>C to investigate the biodegradation of organic matter in ecosystems, providing valuable information about environmental processes .
  • Origin: Acetic acid-2-¹³C is not naturally abundant and is synthesized in laboratories. []
  • Significance: The ¹³C isotope offers a unique advantage in scientific research. Because it has a different mass compared to the naturally occurring ¹²C isotope, it allows scientists to track the movement and fate of acetic acid molecules within complex systems through techniques like isotope ratio mass spectrometry (IRMS).

Molecular Structure Analysis

Acetic acid-2-¹³C has the same structure as regular acetic acid (CH₃COOH) with the ¹³C isotope replacing one of the two carbon atoms. This carbon is located in the methyl group (CH₃) attached to the carbonyl group (COOH). This specific labeling allows researchers to target the carbon backbone of the molecule for investigation.

Key Features:

  • Carboxylic acid functional group (COOH) responsible for its acidic properties [].
  • Methyl group (¹³CH₃) containing the enriched ¹³C isotope for tracking purposes [].

Chemical Reactions Analysis

Synthesis:

Acetic acid-2-¹³C can be synthesized through various methods, including:

  • Carbonylation reactions: Reacting ¹³CO gas with a methylating agent in the presence of a catalyst.

Decomposition:

Similar to regular acetic acid, acetic acid-2-¹³C can decompose into:

  • Methane (¹³CH₄) and carbon dioxide (¹²CO₂ or ¹³CO₂) under high temperatures [].

Other Relevant Reactions:

Acetic acid-2-¹³C can participate in various reactions typical of acetic acid, such as:

  • Esterification: Reacting with alcohols to form isotopically labeled esters for further studies.
  • Acetylation: Reacting with amines to introduce an acetyl group containing the ¹³C isotope.

Balanced Chemical Equations (reference numbers in brackets):

  • Esterification: CH₃¹³COOH + CH₃CH₂OH → CH₃¹³COOCH₂CH₃ + H₂O (reference)
  • Acetylation: CH₃¹³COOH + H₂NR → CH₃¹³CONR + H₂O (where R is an organic group) (reference)
Note

The specific reaction conditions and catalysts will vary depending on the desired outcome.


Physical And Chemical Properties Analysis

  • Molecular Formula: ¹³CH₃COOH []
  • Molecular Weight: 61.04 g/mol (slightly higher than regular acetic acid due to the ¹³C isotope) []
  • Melting Point: 16.6 °C (similar to regular acetic acid) []
  • Boiling Point: 118 °C (similar to regular acetic acid) []
  • Solubility: Miscible with water and most organic solvents (similar to regular acetic acid) []
  • Stability: Stable under normal storage conditions. Corrosive and hygroscopic (absorbs moisture from the air) [].

Mechanism of Action (not applicable)

Acetic acid-2-¹³C itself does not have a specific mechanism of action. It functions as a tracer molecule due to the presence of the ¹³C isotope. Researchers use it to investigate metabolic pathways, enzymatic reactions, and other processes involving acetic acid.

Acetic acid-2-¹³C shares similar hazards as regular acetic acid:

  • Flammability: Flammable liquid with a flash point of 39 °C.
  • Corrosivity: Can cause severe skin burns and eye damage.
  • Toxicity: Moderately toxic by inhalation and ingestion.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling.
  • Store in a cool, dry, and well-ventilated place away from heat and open flames.

Data Source:

  • [1] Sigma-Aldrich:

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Acetic acid-2-13C,2,2,2-d3

Dates

Modify: 2023-08-15

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